molecular formula C28H29F2N3O2 B589189 Pimozide-d5 N-Oxide CAS No. 1794795-40-6

Pimozide-d5 N-Oxide

Cat. No.: B589189
CAS No.: 1794795-40-6
M. Wt: 482.586
InChI Key: SAVNBLOUWOJISO-SQXKFXMRSA-N
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Description

Pimozide-d5 N-Oxide: is a deuterium-labeled derivative of Pimozide, a compound known for its role as a dopamine receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Pimozide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pimozide-d5 N-Oxide involves the incorporation of deuterium into the Pimozide molecule. This process typically includes the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Pimozide-d5 N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deuterated analogs .

Scientific Research Applications

Pimozide-d5 N-Oxide is widely used in scientific research, including:

    Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic profiles of Pimozide.

    Biology: Used to study the interaction of Pimozide with various biological targets, including dopamine receptors.

    Medicine: Used in the development of new therapeutic agents targeting dopamine receptors.

    Industry: Used in the production of deuterium-labeled compounds for various applications

Mechanism of Action

Pimozide-d5 N-Oxide exerts its effects by binding to and inhibiting dopamine receptors, particularly the D2 receptor. This inhibition leads to a decrease in dopamine signaling, which is associated with its therapeutic effects in conditions such as Tourette’s Disorder .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the incorporation of deuterium, which enhances its stability and allows for more precise studies of its pharmacokinetics and metabolic profiles .

Properties

CAS No.

1794795-40-6

Molecular Formula

C28H29F2N3O2

Molecular Weight

482.586

IUPAC Name

3-[1-[4,4-bis(4-fluorophenyl)butyl]-3,3,4,5,5-pentadeuterio-1-oxidopiperidin-1-ium-4-yl]-1H-benzimidazol-2-one

InChI

InChI=1S/C28H29F2N3O2/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-33(35)18-15-24(16-19-33)32-27-6-2-1-5-26(27)31-28(32)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)/i15D2,16D2,24D

InChI Key

SAVNBLOUWOJISO-SQXKFXMRSA-N

SMILES

C1C[N+](CCC1N2C3=CC=CC=C3NC2=O)(CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)[O-]

Synonyms

1-[1-[4,4-Bis(4-fluorophenyl)butyl]-1-oxido-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one-d5; 

Origin of Product

United States

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